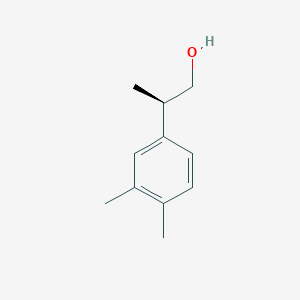

(2R)-2-(3,4-Dimethylphenyl)propan-1-ol

Description

(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Properties

IUPAC Name |

(2R)-2-(3,4-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUXKMHBWIERU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-Dimethylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(3,4-Dimethylphenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: (2R)-2-(3,4-Dimethylphenyl)propan-1-one or (2R)-2-(3,4-Dimethylphenyl)propanoic acid.

Reduction: (2R)-2-(3,4-Dimethylphenyl)propane.

Substitution: (2R)-2-(3,4-Dimethylphenyl)propyl chloride.

Scientific Research Applications

Synthesis of Chiral Drugs

Chiral alcohols like (2R)-2-(3,4-Dimethylphenyl)propan-1-ol are crucial in the synthesis of various pharmaceuticals. They serve as intermediates in the production of chiral drugs, which have specific biological activities based on their stereochemistry. For instance, this compound can be utilized in the synthesis of beta-blockers and other cardiovascular drugs.

Antidepressant Properties

Research has indicated that derivatives of this compound exhibit potential antidepressant effects. Studies have shown that modifications to this compound can lead to increased serotonin levels in the brain, thereby enhancing mood and reducing anxiety .

Pesticide Development

This compound has been explored as an intermediate in the synthesis of novel agrochemicals. Its structural characteristics allow for the development of effective insecticides and herbicides that target specific pests while minimizing environmental impact .

Plant Growth Regulators

This compound is also being investigated for its role as a plant growth regulator. Research indicates that it can enhance growth rates and improve resistance to environmental stressors in various crops .

Plasticizers

In materials science, this compound is being studied for its potential use as a plasticizer in polymers. Its incorporation can improve flexibility and durability in plastic products .

Coatings and Adhesives

The compound's chemical properties make it suitable for formulating advanced coatings and adhesives. These materials benefit from enhanced adhesion properties and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(3,4-Dimethylphenyl)propan-1-ol

- (2R)-2-(3,4-Dimethylphenyl)propan-2-ol

- (2R)-2-(3,4-Dimethylphenyl)butan-1-ol

Uniqueness

(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its stereoisomers and analogs. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, influencing several biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy. It is hypothesized that the compound may exhibit activity as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation through the modulation of inflammatory mediators.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Activity

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antioxidant Activity :

- A study evaluated the compound's ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

-

Anti-inflammatory Effects :

- Research focused on the compound's impact on inflammatory cytokines in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this compound.

-

Enzyme Inhibition :

- Investigations into the inhibitory effects on specific metabolic enzymes revealed that the compound could significantly reduce enzyme activity associated with lipid metabolism, indicating potential therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.